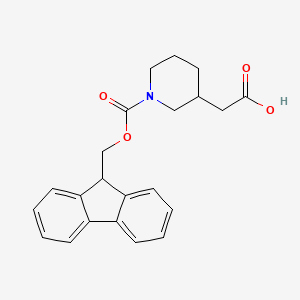

Fmoc-1-piperidine-3-acetic acid

Overview

Description

Fmoc-1-piperidine-3-acetic acid, also known as Fmoc-Pip-OH, is an organic compound commonly used in a variety of laboratory experiments. It is a derivative of piperidine, a cyclic structure with five carbon atoms and one nitrogen atom. Fmoc-Pip-OH is a colorless solid at room temperature and is soluble in organic solvents such as ethanol, methanol, and dimethylformamide. It is widely used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

Target of Action

The primary target of Fmoc-1-piperidine-3-acetic acid, also known as Fmoc-2-(piperidine-3-yl)acetic acid, is the amino group of an amino acid . This compound is used as a protecting group in peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions .

Mode of Action

This compound acts by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial for the successful formation of peptide bonds . The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the selective removal of the Fmoc group when desired, without disturbing other parts of the molecule .

Biochemical Pathways

The use of this compound is integral to the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the Fmoc group is added to the amino group of an amino acid, allowing for the controlled formation of peptide bonds . The Fmoc group can be removed when necessary, allowing the peptide chain to be extended . The use of this compound in SPPS has greatly improved the efficiency and versatility of peptide synthesis .

Pharmacokinetics

The properties of the fmoc group, such as its stability under acidic conditions and its susceptibility to removal under basic conditions, are crucial for its role in peptide synthesis .

Result of Action

The use of this compound results in the successful synthesis of peptides . By protecting the amino group of amino acids, the Fmoc group allows for the controlled formation of peptide bonds . This leads to the creation of peptides of varying lengths and complexities, which can be used in various research and therapeutic applications .

Action Environment

The action of this compound is influenced by the chemical environment in which peptide synthesis occurs . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action . Additionally, the choice of solvent can impact the efficiency of Fmoc removal .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

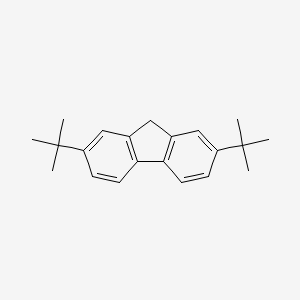

Fmoc-1-piperidine-3-acetic acid is primarily used in biochemical reactions involving peptide synthesis. It interacts with various enzymes and proteins, particularly those involved in the synthesis and modification of peptides. The compound’s role in these reactions is to protect the amino group of amino acids, preventing unwanted side reactions during peptide chain assembly. The Fmoc group is removed by treatment with a base, typically piperidine, which triggers β-elimination of carbamic acid followed by the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents to form stable adducts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection and deprotection of amino groups in peptide synthesis. The Fmoc group is attached to the amino group of an amino acid, forming a stable carbamate. During peptide synthesis, the Fmoc group is removed by a base, such as piperidine, which triggers β-elimination of carbamic acid and the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents, preventing unwanted side reactions and ensuring the correct assembly of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of its stability and degradation. The compound is stable under acidic conditions but can be degraded under basic conditions, which is necessary for the removal of the Fmoc group during peptide synthesis . Long-term effects on cellular function are not directly related to the compound itself but to the peptides synthesized using it. These peptides can have various effects on cellular processes, depending on their sequence and structure.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of amino groups. During peptide synthesis, the Fmoc group is removed by a base, leading to the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents, ensuring the correct assembly of the peptide chain and preventing unwanted side reactions .

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQZUENRKJILBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401242 | |

| Record name | Fmoc-1-piperidine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-96-2 | |

| Record name | Fmoc-1-piperidine-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.